
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring attached to a pyridine ring, with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the condensation of 2-(piperidin-1-yl)pyridine-3-carbaldehyde with appropriate reagents. One common method includes the use of isonicotinic acid hydrazide in absolute ethanol, with catalytic amounts of glacial acetic acid . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
化学反应分析
Types of Reactions
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine and pyridine rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: Formation of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde largely depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application being investigated.
相似化合物的比较
Similar Compounds
2-(Piperidin-1-yl)quinoline-3-carbaldehyde: Similar structure with a quinoline ring instead of a pyridine ring.
1-(Piperidin-1-yl)prop-2-en-1-one: Features a piperidine ring attached to a propenone moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylic acid: Contains a piperidine ring with a boronic acid ester group.
Uniqueness
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a piperidine and pyridine ring with an aldehyde functional group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
属性
分子式 |
C16H23N3O |
|---|---|
分子量 |
273.37 g/mol |
IUPAC 名称 |
2-(2-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c20-13-19-12-5-2-8-15(19)14-7-6-9-17-16(14)18-10-3-1-4-11-18/h6-7,9,13,15H,1-5,8,10-12H2 |
InChI 键 |
ITODBNMUQLGPMY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C3CCCCN3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




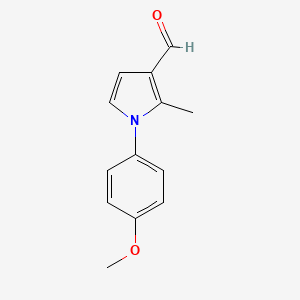
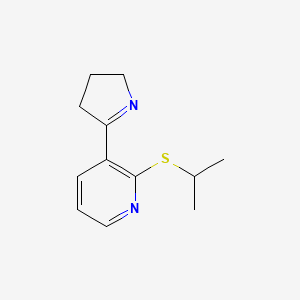

![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)


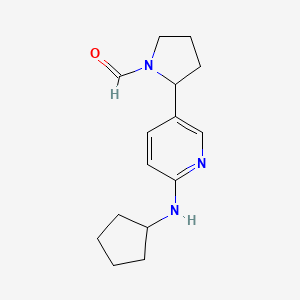
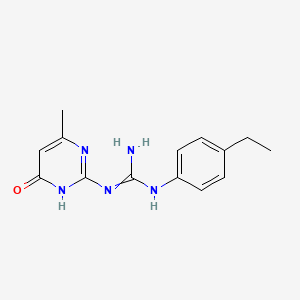
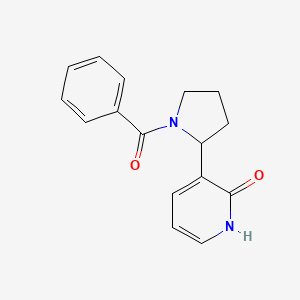

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)

